The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide can be approached through various synthetic methods commonly used for quinazoline derivatives.
These methods highlight the versatility in synthesizing quinazoline derivatives and can be adapted to incorporate different substituents to enhance biological activity.
The molecular structure of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide features a complex arrangement that includes:
The compound's structure can be represented using the SMILES notation: Cc1nc2c(c(=O)n1CC(=O)Nc1ccc(Cl)c(C(F)(F)F)c1)CCCC2
. This notation encapsulates the arrangement of atoms and functional groups within the molecule.
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide participates in various chemical reactions typical for quinazolines:
These reactions are significant in modifying the compound for enhanced biological activity or for synthesizing related compounds.
The mechanism of action for N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide involves:
Quantitative structure–activity relationship studies may provide further insights into how structural modifications influence potency against specific targets.
The physical and chemical properties of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide include:
While specific data on density and boiling points are not available , these properties can be critical for determining solubility and stability in various solvents.
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has several scientific applications:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3